

Application Notes and Protocols for 2-Aminobenzothiazole Derivatives in Tyrosine Kinase Inhibition

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Compound of Interest

Compound Name: 2-Aminobenzo[d]thiazole-7-carboxylic acid

Cat. No.: B1287716

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminobenzothiazole derivatives as potent inhibitors of tyrosine kinases, a critical class of enzymes implicated in cancer and other diseases. The accompanying protocols offer detailed methodologies for the evaluation of these compounds.

The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant inhibitory activity against a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.^{[1][2]} These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Mechanism of Action

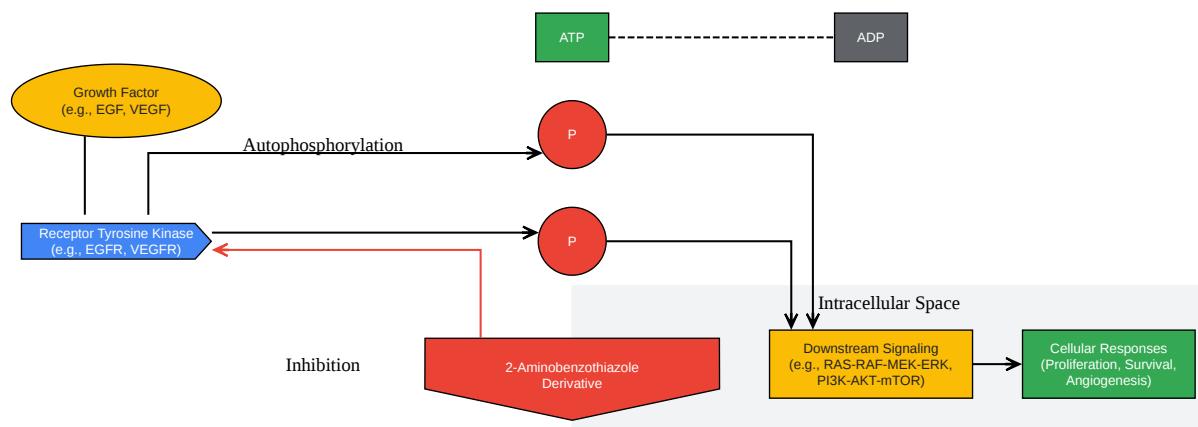
2-Aminobenzothiazole derivatives typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades. This inhibition can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth and angiogenesis.

Data Presentation: Inhibitory Activities of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro inhibitory activities of selected 2-aminobenzothiazole derivatives against key tyrosine kinases.

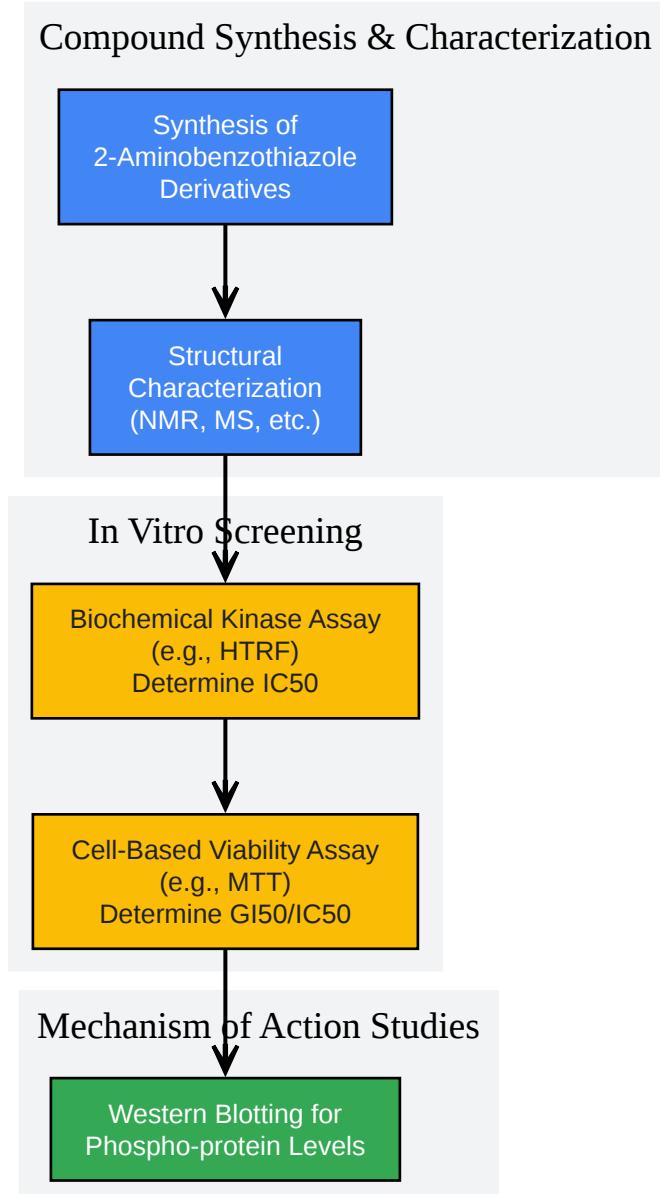
Compound ID/Reference	Target Kinase	IC50 (nM)	Cell Line (for cellular assays)	Cellular GI50/IC50 (μM)
Compound 10[1]	EGFR	94.7	-	-
Compound 11[1]	EGFR	54.0	-	-
Compound 39[3]	EGFR	24.58	-	-
Compound 40[3]	EGFR	30.42	-	-
Compound 1[4]	EGFR	% Inhibition: 70.58	-	-
Compound 3[4]	-	-	NCI-H522	0.0223
Compound 43[5]	VEGFR-2	26.38	-	-
Compound 44[5]	VEGFR-2	44.67	-	-
Compound 15[5]	VEGFR-2	3.2	-	-
Compound 46[5]	VEGFR-2	69.1	-	-
Compound 47[5]	VEGFR-2	85.8	-	-
Compound 11[6]	VEGFR-2	190	HepG-2	10.61
Dasatinib (a 2-aminothiazole derivative)[7]	Pan-Src	Subnanomolar to Nanomolar	-	-
Compound 2 (aminoimidazole derivative)[8]	c-Src	220	SH-SY5Y	25

Mandatory Visualizations



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Caption: General Tyrosine Kinase Signaling Pathway and Inhibition.



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Caption: Experimental Workflow for Evaluating Tyrosine Kinase Inhibitors.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is for determining the *in vitro* inhibitory activity of 2-aminobenzothiazole derivatives against a target tyrosine kinase.

Materials:

- Tyrosine kinase of interest
- Biotinylated peptide substrate
- ATP
- Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody
- Streptavidin-XL665 (SA-XL665)
- Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Stop solution (e.g., 100 mM EDTA in assay buffer)
- 384-well low-volume white plates
- HTRF-compatible plate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in 100% DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of $\leq 1\%$).
- Kinase Reaction:
 - Add 2 μ L of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 4 μ L of a solution containing the tyrosine kinase and the biotinylated peptide substrate in assay buffer.

- Incubate for 15 minutes at room temperature.
 - Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
 - Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
- Detection:
 - Stop the reaction by adding 10 µL of the detection mixture containing Eu3+-cryptate anti-phosphotyrosine antibody and SA-XL665 in the stop solution.
 - Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
 - Data Acquisition:
 - Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and simultaneous emission reads at 620 nm (cryptate) and 665 nm (XL665).
 - The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) x 10⁴.
 - Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the DMSO control.
 - Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software.

MTT Cell Viability Assay

This protocol is for assessing the cytotoxic or anti-proliferative effects of 2-aminobenzothiazole derivatives on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium

- 2-Aminobenzothiazole derivatives
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well flat-bottom cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
 - Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the complete culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO).
 - Incubate for 48-72 hours at 37°C.
- MTT Incubation:
 - Add 10 μ L of the 5 mg/mL MTT solution to each well.

- Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization:
 - Carefully aspirate the medium containing MTT.
 - Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
 - Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Determine the GI50 or IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of a target kinase and its downstream substrates following treatment with a 2-aminobenzothiazole derivative.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer

- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (phospho-specific and total protein)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Plate cells and treat with the 2-aminobenzothiazole derivative at the desired concentration and for the appropriate time.
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
 - Denature the samples by heating at 95-100°C for 5-10 minutes.
 - Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing (Optional):
 - The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-EGFR) to confirm equal loading.

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